4-hydroxy-2,6-piperidinedicarboxamide

描述

The exact mass of the compound 4-hydroxy-2,6-piperidinedicarboxamide is 187.09569129 g/mol and the complexity rating of the compound is 209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-hydroxy-2,6-piperidinedicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-2,6-piperidinedicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

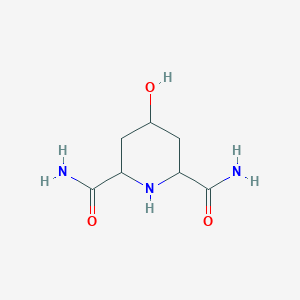

4-hydroxypiperidine-2,6-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O3/c8-6(12)4-1-3(11)2-5(10-4)7(9)13/h3-5,10-11H,1-2H2,(H2,8,12)(H2,9,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSQEOXEJJEOMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(NC1C(=O)N)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal-Free Conditions: A Technical Blueprint

Executive Summary

Piperidine-2,6-diones (commonly known as glutarimides) are privileged pharmacophores that serve as the core structural motif in immunomodulatory imide drugs (IMiDs) such as thalidomide and lenalidomide. More recently, they have become indispensable as the primary cereblon (CRBN) E3 ligase binding domain in Targeted Protein Degradation (TPD) therapeutics, specifically PROTACs.

Historically, synthesizing highly substituted piperidine-2,6-diones required harsh conditions or transition-metal catalysis (e.g., Pd, Rh, Ir) to overcome the high resonance stabilization energy of the amide bonds. However, trace heavy metal contamination poses severe regulatory hurdles and toxicity risks in late-stage pharmaceutical development. Consequently, the development of transition-metal-free (TMF) synthetic methodologies has become a critical priority. This whitepaper dissects the mechanistic principles, quantitative benchmarks, and self-validating protocols for the TMF synthesis of piperidine-2,6-diones.

Mechanistic Rationale: Overcoming Amide Resonance

Causality in Experimental Design The fundamental challenge in glutarimide synthesis is the thermodynamic inertness of the C–N bond. In a standard amide, the lone pair on the nitrogen atom delocalizes into the carbonyl π* orbital, creating a planar, highly stable structure. Transition metals typically activate this bond via oxidative addition. To bypass metals, chemists must thermodynamically destabilize the ground state or utilize highly reactive electrophilic intermediates.

-

Twisted Amides: By forcing the N–C(O) axis out of planarity (achieving a twist angle τ ≈ 90°), the resonance stabilization is destroyed. This phenomenon is extensively detailed in studies on the1. N-acylglutarimides inherently possess this twisted geometry, dramatically increasing the electrophilicity of the carbonyl carbon and enabling transition-metal-free transamidation.

-

Domino Bis-Cyclization: Utilizing highly reactive Michael acceptors combined with a base-promoted cascade reaction can drive the formation of the 6-membered glutarimide ring. The thermodynamic sink of the stable piperidine-2,6-dione structure provides the driving force for the final intramolecular cyclization without the need for metal activation.

Mechanistic workflow for transition-metal-free cyclization of piperidine-2,6-diones.

Core Transition-Metal-Free Workflows

Base-Promoted Domino Cyclization

Recent advancements have demonstrated the2. By employing simple organic or inorganic bases, precursors such as functionalized acrylamides undergo sequential Michael addition followed by intramolecular cyclization. This method tolerates a wide array of functional groups, making it ideal for late-stage functionalization of complex APIs.

Photoenzymatic Hydroalkylation (Biocatalysis)

A cutting-edge alternative to traditional organic synthesis is the use of biocatalysis. Methodologies such as those described in3 leverage flavin-dependent "ene"-reductases (e.g., GluER variants). These enzymes mediate the intermolecular hydroalkylation of aryl acrylates with 2-haloacetamides under blue light irradiation. This photoenzymatic charge-transfer complex bypasses transition metals entirely, yielding aryl glutarimide precursors with exceptional enantiomeric ratios.

Chemoselective Acylation of N-Acylglutarimides

Furthermore, the4 provides a robust method for synthesizing unsymmetrical imides. This is complemented by methodologies focusing on5, which highlight the versatility of the glutarimide core as both a target and a highly reactive intermediate.

Photoenzymatic hydroalkylation pathway for synthesizing aryl glutarimide precursors.

Quantitative Data Summary

| Methodology | Catalyst / Promoter | Typical Yields | Enantioselectivity (e.r.) | Key Advantage |

| Base-Promoted Domino Cyclization | LiOH / Silylamide Bases | 75 - 92% | N/A (Racemic) | Highly scalable, utilizes bench-stable reagents. |

| Photoenzymatic Hydroalkylation | GluER Variant + Blue Light | 74 - 91% | Up to 93:7 | Excellent stereocontrol, green ambient conditions. |

| Chemoselective Acylation | Silylamide Base (e.g., LiHMDS) | 80 - 95% | N/A | Exquisite chemoselectivity for unsymmetrical imides. |

| Twisted Amide Transamidation | Additive-Free (Amine Nucleophile) | 71 - 97% | N/A | Proceeds at room temperature, 100% atom economy. |

Self-Validating Experimental Protocol: Base-Promoted Synthesis

Objective: Synthesis of 3-arylpiperidine-2,6-dione via base-promoted cyclization. Trustworthiness Note: This protocol is designed as a self-validating system. Each critical step includes a specific analytical checkpoint to ensure the reaction is proceeding correctly before advancing, preventing the compounding of errors in multi-step syntheses.

Step 1: Reagent Preparation & Michael Addition

-

Action: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the Baylis-Hillman adduct (1.0 equiv, 10 mmol) and the primary amide nucleophile (1.2 equiv) in anhydrous THF (0.2 M). Add a mild base (e.g., K2CO3 or DBU, 1.5 equiv) dropwise at 0 °C.

-

Causality: The base deprotonates the nucleophile, initiating a conjugate (Michael) addition into the α,β-unsaturated system of the adduct. THF is chosen to maintain the solubility of the polar intermediates while preventing premature hydrolysis.

-

Validation Checkpoint 1: After 2 hours at room temperature, perform TLC (Hexanes:EtOAc 7:3). The starting material spot (UV active, higher Rf ) must be completely consumed and replaced by a new, more polar intermediate spot. Do not proceed to heating until the starting material is consumed.

Step 2: Intramolecular Cyclization

-

Action: Once the intermediate is confirmed, add LiOH (2.0 equiv) to the reaction mixture and elevate the temperature to 65 °C (reflux) for 4-6 hours.

-

Causality: The elevated temperature and stronger base promote the nucleophilic attack of the newly formed secondary amine onto the adjacent ester/carbonyl group, forcing the expulsion of the leaving group (e.g., alkoxide) and closing the 6-membered glutarimide ring.

-

Validation Checkpoint 2: Monitor via LC-MS. The acyclic intermediate mass should transition to the target piperidine-2,6-dione mass [M−ROH+H]+ . A distinct color change from pale yellow to deep amber often accompanies successful cyclization.

Step 3: Quenching and Workup

-

Action: Cool the reaction to 0 °C and carefully quench with 1M HCl until the pH reaches 5-6. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Causality: Mild acidic quenching protonates the glutarimide nitrogen (pKa ~ 11), ensuring it partitions into the organic phase during extraction while neutralizing excess base.

-

Validation Checkpoint 3: Use pH paper during the quench. If the pH remains >7, the glutarimide may remain water-soluble as an enolate/anion, drastically reducing the isolated yield.

Step 4: Purification and Characterization

-

Action: Purify the crude residue via flash column chromatography (SiO2, gradient elution DCM:MeOH 99:1 to 95:5).

-

Validation Checkpoint 4 (Final): Obtain a 1 H NMR spectrum (in DMSO- d6 ). The definitive proof of the piperidine-2,6-dione core is the presence of a broad singlet at δ 10.5–11.2 ppm, corresponding to the highly deshielded imide N-H proton. If this peak is absent, the ring did not close.

References

-

Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition Source: ChemistryOpen (2025) URL:[2]

-

Photoenzymatic Hydroalkylation Enables Streamlined Access to Aryl Glutarimide Precursors Source: ChemRxiv URL:[3]

-

Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling Source: The Journal of Organic Chemistry - ACS Publications (2020) URL:[1]

-

Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions Source: RSC Advances (2021) URL:[4]

-

Ring Opening/Site Selective Cleavage in N-Acyl Glutarimide to Synthesize Primary Amides Source: Organic Letters - ACS Publications (2021) URL:[5]

Sources

Decoding the Anticancer Arsenal: Molecular Mechanisms and Experimental Validation of Piperine and Piperidine Derivatives

Executive Summary: The Phytochemical Paradigm

Piperine (1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine) and its core heterocyclic scaffold, piperidine, have transitioned from traditional dietary alkaloids to highly specific molecular probes in modern oncology. As a Senior Application Scientist, I approach these compounds not merely as cytotoxic agents, but as targeted disruptors of tumor survival networks. This whitepaper synthesizes the mechanistic architecture of these compounds, provides a quantitative efficacy profile, and outlines self-validating experimental workflows designed to prove causality in drug development.

Mechanistic Architecture: Dismantling Tumor Survival Networks

Piperine’s Multi-Targeted Assault

Piperine induces apoptosis and autophagy through a highly coordinated disruption of intracellular signaling. It acts as a potent pro-oxidant in malignant cells, increasing intracellular reactive oxygen species (ROS) via the modulation of mitochondrial complex III and NADPH oxidase. This oxidative stress triggers the depolarization of the mitochondrial membrane potential, shifting the Bax/Bcl-2 ratio to initiate intrinsic apoptosis ()[1].

Simultaneously, piperine acts as a targeted inhibitor of the PI3K/Akt/mTOR survival pathway. In oral squamous cell carcinoma (HSC-3) and colorectal cancer (DLD-1) models, piperine aggressively downregulates phosphorylated Akt (p-Akt) and mTOR, directly removing the brakes on apoptotic execution ()[2]. Furthermore, it modulates the Mitogen-Activated Protein Kinase (MAPK) pathway by upregulating pro-apoptotic p-p38 and p-ERK while suppressing p-JNK, leading to cell cycle arrest at the G2/M phase and subsequent caspase-3/9 cleavage ()[3].

Piperidine Derivatives: Structural Optimization for Target Specificity

The piperidine ring ((CH2)5NH) is a privileged scaffold in medicinal chemistry. Synthetic piperidine derivatives have been engineered to act as potent colchicine binding site inhibitors (CBSIs). For instance, specific piperidine derivatives (e.g., Compound 17a) disrupt tubulin polymerization, effectively halting mitosis and inducing apoptosis in prostate cancer (PC3) cells with sub-micromolar efficacy ()[4].

Molecular signaling pathways of piperine-induced apoptosis in cancer cells.

Quantitative Efficacy Profiling

To establish a baseline for therapeutic windows, we must evaluate the half-maximal inhibitory concentrations (IC50). The data below synthesizes the cytotoxic profiles of piperine and select piperidine derivatives across distinct malignancies. Notice the stark difference in potency: while natural piperine operates in the ~100 µM range, optimized piperidine derivatives achieve sub-micromolar efficacy ()[5][6].

| Compound | Cancer Cell Line | Origin | IC50 / GI50 (µM) | Key Mechanism |

| Piperine | HSC-3 | Oral Squamous Cell | ~100 - 150 | PI3K/Akt/mTOR inhibition[2] |

| Piperine | DLD-1 | Colorectal | ~125 | ROS generation, MAPK modulation[5] |

| Piperine | MCF-7 | Breast (ER+) | 111.0 | Apoptosis, cell cycle arrest[2] |

| Piperine | MDA-MB-231 | Breast (Triple Neg) | 173.4 | Apoptosis, cell cycle arrest[2] |

| Piperidine (17a) | PC3 | Prostate | 0.81 | Colchicine binding site inhibition[6] |

| Piperidine (DTPEP) | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | Cytotoxicity / Apoptosis[6] |

Experimental Workflows & Self-Validating Protocols

As application scientists, we design assays not just to observe, but to prove causality. The following self-validating protocols are engineered to confirm both the phenotype (cell death) and the mechanism (pathway inhibition).

Protocol 1: Phenotypic Screening via MTT Viability Assay

Purpose : To quantify the dose-dependent cytotoxicity of piperine/piperidine. Causality Check : We utilize a tetrazolium dye (MTT) because it relies on NAD(P)H-dependent cellular oxidoreductase enzymes. If piperine disrupts mitochondrial function (as hypothesized), this assay captures the direct metabolic collapse before physical membrane rupture occurs.

-

Cell Seeding : Seed cancer cells (e.g., DLD-1) at 5×103 cells/well in a 96-well plate. Rationale: Ensures cells are in the exponential growth phase during treatment, maximizing their susceptibility to cell cycle inhibitors.

-

Treatment : After 24h, treat cells with a concentration gradient of piperine (0, 25, 50, 100, 150, 200 µM) or piperidine derivative (0, 0.1, 0.5, 1.0, 5.0 µM) for 48h. Include a vehicle control (DMSO < 0.1%).

-

MTT Incubation : Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. Rationale: Allows viable cells to reduce MTT to insoluble purple formazan crystals.

-

Solubilization & Readout : Remove media, dissolve formazan in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader to calculate the IC50.

Protocol 2: Mechanistic Validation via Flow Cytometry and Western Blotting

Purpose : To prove that the observed cytotoxicity is driven by specific kinase inhibition (e.g., PI3K/Akt). Causality Check : By utilizing specific inhibitors (e.g., LY294002 for PI3K or PD98059 for ERK) prior to piperine treatment, we can attempt to rescue the cells. If pre-treatment with an ERK inhibitor reduces piperine-induced PARP cleavage, we prove that ERK activation is a causal driver of the apoptosis, not just a bystander effect ()[3].

-

Apoptosis Quantification (Annexin V/PI Staining) :

-

Treat cells with the established IC50 of piperine for 24h.

-

Harvest cells, wash with cold PBS, and resuspend in Annexin V Binding Buffer.

-

Stain with Annexin V-FITC (binds externalized phosphatidylserine) and Propidium Iodide (enters cells with compromised membranes).

-

Analyze via flow cytometry to quantify the shift from live to apoptotic populations.

-

-

Pathway Interrogation (Western Blotting) :

-

Pre-treat cells with or without pathway inhibitors (e.g., 50 µM PD98059) for 1h, followed by piperine treatment.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are critical; without them, endogenous phosphatases will erase the p-Akt and p-ERK signals during extraction.

-

Separate proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-Akt, Akt, p-ERK, ERK, Cleaved Caspase-3, and GAPDH.

-

Step-by-step experimental workflow for validating piperine's anticancer mechanisms.

Translational Perspectives: Overcoming Multidrug Resistance (MDR)

Beyond direct cytotoxicity, piperine acts as a potent chemosensitizer. Multidrug resistance is frequently driven by the overexpression of P-glycoprotein (P-gp), an efflux pump that ejects chemotherapeutics like doxorubicin from the cell. Piperine directly binds to and inhibits P-gp and CYP3A4. When co-administered with doxorubicin or paclitaxel, piperine blocks the efflux pump, artificially raising the intracellular concentration of the primary drug and restoring sensitivity synergistically in resistant ovarian and leukemia cell lines ()[7]. This dual-action profile positions piperine and its piperidine analogs as highly valuable adjuvants in refractory oncology models.

References

-

Title : Piperine Induces Apoptosis and Autophagy in HSC-3 Human Oral Cancer Cells by Regulating PI3K Signaling Pathway Source : MDPI URL :[Link]

-

Title : Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells Source : Preprints.org / PMC URL :[Link]

-

Title : Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation Source : PubMed Central (PMC) URL :[Link]

-

Title : Antitumor and Apoptosis-inducing Effects of Piperine on Human Melanoma Cells Source : International Institute of Anticancer Research URL : [Link]

-

Title : Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells Source : PubMed Central (PMC) URL :[Link]

-

Title : Review on Anticancer properties of Piperine in Oral cancer: Therapeutic Perspectives Source : Elsevier URL :[Link]

-

Title : Capsaicin and Piperine Can Overcome Multidrug Resistance in Cancer Cells to Doxorubicin Source : MDPI URL : [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells[v1] | Preprints.org [preprints.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

Pharmacognosy and Isolation of Bioactive Piperidine Alkaloids: A Technical Guide

Introduction: The Chemical and Biological Landscape

Piperidine alkaloids represent a highly diverse and pharmacologically potent class of nitrogenous secondary metabolites. Characterized by a saturated, six-membered heterocyclic ring containing one nitrogen atom, these compounds are predominantly synthesized by plant families such as Piperaceae, Campanulaceae, and Fabaceae. As a Senior Application Scientist specializing in natural product isolation, I have observed that the structural nuances of the piperidine scaffold—such as N-methylation or C2/C6 substitutions—dictate their profound bioactivities, which range from central nervous system (CNS) modulation to antineoplastic and antimicrobial effects 1[1].

Translating these natural scaffolds into viable drug candidates requires a rigorous understanding of their chemical ecology, biosynthetic origins, and the physicochemical principles governing their extraction.

Biosynthetic Pathways and Chemical Ecology

The structural diversity of piperidine alkaloids stems from a highly conserved biosynthetic origin. Nature synthesizes the core piperidine ring primarily from the amino acid L-lysine. The initial enzymatic step is catalyzed by Lysine Decarboxylase (LDC), yielding the biogenic amine cadaverine. Subsequent oxidation and deamination reactions lead to the formation of the Δ1 -piperideine intermediate. This reactive imine acts as the foundational building block, undergoing side-chain additions to form complex bioactive alkaloids like lobeline (from Lobelia inflata) and piperine (from Piper nigrum) 2[2].

Figure 1: Biosynthetic pathway of piperidine alkaloids from L-lysine precursor.

Advanced Extraction and Isolation Methodologies

The isolation of piperidine alkaloids must exploit their inherent acid-base chemistry. Because these compounds possess a basic nitrogen atom (typically exhibiting a pKa between 8.5 and 9.5), manipulating the pH of the extraction matrix allows us to selectively partition the target molecules between aqueous and organic phases.

Modern extraction workflows frequently replace traditional, thermally degradative Soxhlet methods with Ultrasound-Assisted Extraction (UAE). UAE utilizes acoustic cavitation to disrupt plant cell walls, drastically reducing extraction time while preserving thermolabile alkaloids3[3].

Figure 2: Acid-base partitioning workflow for piperidine alkaloid isolation.

Standardized Experimental Protocol: Self-Validating Acid-Base Partitioning & UAE

Objective: Isolate high-purity piperidine alkaloids (e.g., lobeline or piperine) from raw botanical matrices.

Step 1: Matrix Preparation and Acidic Solubilization

-

Pulverize dried plant biomass to a fine powder (mesh size 40-60) to maximize the solvent contact surface area.

-

Suspend the biomass in 2% v/v aqueous sulfuric acid ( H2SO4 ) or glacial acetic acid.

-

Causality: The acidic environment protonates the lone pair of electrons on the piperidine nitrogen. This converts the lipophilic free base into a highly water-soluble alkaloidal salt, forcing it into the aqueous phase while leaving structural plant lipids behind.

Step 2: Ultrasound-Assisted Extraction (UAE)

-

Subject the suspension to UAE (e.g., 200W, 26kHz, 50°C) for 18–20 minutes 3[3].

-

Causality: High-frequency sound waves create cavitation bubbles in the solvent. The implosion of these bubbles generates localized micro-jets and shear forces that aggressively rupture cellular matrices, enhancing mass transfer without the thermal degradation associated with prolonged refluxing.

Step 3: Defatting (Neutral/Lipophilic Impurity Removal)

-

Filter the acidic extract and partition the aqueous filtrate against an equal volume of chloroform ( CHCl3 ) or hexane in a separatory funnel. Discard the organic layer.

-

Causality: Non-basic, lipophilic impurities (waxes, sterols, essential oils) partition into the organic phase. Because the alkaloid is currently a protonated salt, it remains safely trapped in the aqueous layer.

Step 4: Basification and Free-Base Recovery

-

Carefully adjust the pH of the retained aqueous phase to 9.0–10.0 using 10% ammonium hydroxide ( NH4OH ) 2[2].

-

Causality: Raising the pH above the alkaloid's pKa strips the proton from the piperidine nitrogen, reverting the alkaloid salt back to its uncharged, lipophilic free-base form.

-

Extract the basified aqueous phase three times with dichloromethane (DCM) or chloroform. The free-base alkaloids will now partition heavily into the organic layer.

Step 5: In-Process Validation (TLC)

-

Spot a fraction of the organic extract on a silica gel F254 TLC plate. Develop using a suitable mobile phase and spray with Dragendorff’s reagent.

-

Causality & Validation: The interaction between Dragendorff's reagent and the heterocyclic amine produces an immediate orange-colored complex. This acts as a self-validating checkpoint, confirming the successful phase-transfer of the piperidine alkaloid before proceeding to crystallization 2[2].

Step 6: Crystallization

-

Evaporate the pooled organic layers under reduced pressure. For compounds like piperine, dissolve the crude residue in a minimum amount of hot acetone/n-hexane (3:2) and cool to 4°C to yield high-purity needle-shaped crystals 4[4].

Quantitative Yields and Bioactivity Profiles

The extraction efficiency and subsequent pharmacological utility of piperidine alkaloids are highly dependent on the extraction methodology. Table 1 summarizes key quantitative data across various bioactive piperidine alkaloids.

| Alkaloid | Primary Natural Source | Extraction Method | Yield | Key Bioactivity |

| Piperine | Piper nigrum (Black Pepper) | Ultrasonic-Assisted Extraction (UAE) | ~5.8 mg/g | Bioenhancer, Anti-inflammatory |

| Piperine | Piper nigrum (Black Pepper) | Glacial Acetic Acid Maceration | ~18% (crude) | Bioenhancer, Analgesic |

| Lobeline | Lobelia inflata (Indian Tobacco) | Acid-Base Partitioning | Variable | nAChR Modulator, Antiepileptic |

| Spectaline | Cassia spectabilis | Solvent Extraction | Variable | Anticancer, Antimicrobial |

Pharmacological Mechanisms of Action

The therapeutic utility of piperidine alkaloids is closely tied to their structural mimicry of endogenous neurotransmitters. A prime example is lobeline, which has been extensively investigated for its role in treating neurological disorders and substance abuse.

Mechanistically, lobeline acts as a partial agonist and antagonist at presynaptic α4β2 and α7 nicotinic acetylcholine receptors (nAChRs) 1[1]. Furthermore, it inhibits the vesicular monoamine transporter 2 (VMAT2). By disrupting VMAT2, lobeline alters the cytosolic redistribution of dopamine, mitigating the dopamine-releasing effects of psychostimulants and providing a neurochemical basis for its antiepileptic properties 5[5]. Other piperidine derivatives, such as spectaline from Cassia spectabilis, have demonstrated notable cytotoxic effects against various cancer cell lines, highlighting the versatility of this chemical class in oncology 6[6].

Figure 3: Mechanism of action of lobeline on dopaminergic neurotransmission.

References

- Austin Publishing Group.

- Mitrask.

- Hielscher Ultrasound Technology.

- Frontiers.

- NIH PMC.

- NIH PMC. "Antiepileptic activity of lobeline isolated from the leaf of Lobelia nicotianaefolia and its effect on brain GABA level in mice."

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Determination of Piperidine Alkaloids from Indian Tobacco (Lobelia inflata) Plants and Plant-Derived Products [austinpublishinggroup.com]

- 3. hielscher.com [hielscher.com]

- 4. mitrask.com [mitrask.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: Profiling the Cytotoxicity of Piperidine Derivatives Using the MTT Cell Viability Assay

Executive Summary

The piperidine scaffold is a ubiquitous "privileged structure" in medicinal chemistry, highly valued for its conformational flexibility and capacity to engage in diverse molecular interactions[1]. In recent years, novel piperidine derivatives have demonstrated significant promise as anticancer agents, primarily by modulating critical survival networks such as the PI3K/Akt signaling pathway and inducing apoptosis[1][2].

To accurately evaluate the therapeutic potential of these compounds, researchers rely on robust, high-throughput in vitro screening methods. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains the gold standard colorimetric method for assessing cell viability, proliferation, and compound cytotoxicity[3]. This application note provides an authoritative, self-validating protocol for evaluating piperidine derivatives using the MTT assay, detailing the mechanistic causality behind experimental choices to ensure reproducible and highly accurate data.

Mechanistic Principles: The Causality of the MTT Assay

The MTT assay does not measure cell number directly; rather, it quantifies cellular metabolic activity, which serves as a proxy for cell viability[3].

The Biochemical Reaction: The assay relies on the cellular reduction of the yellow, water-soluble MTT tetrazolium salt into an insoluble, purple formazan product. This reduction is primarily driven by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located within the mitochondria of metabolically active, living cells[3].

Why this matters for Piperidine Derivatives: Many piperidine-based anticancer agents exert their effects by disrupting mitochondrial membrane potential or inhibiting survival pathways (e.g., PI3K/Akt), which rapidly downregulates mitochondrial enzyme activity and induces apoptosis (characterized by an increased BAX/BCL-2 ratio)[2][4]. Because dead or dying cells lose their oxidoreductase activity, they cannot reduce MTT. Consequently, the intensity of the purple color—quantified via spectrophotometry—is directly proportional to the number of viable cells remaining after drug treatment.

Mechanistic pathway of piperidine-induced cytotoxicity and MTT detection.

Experimental Design: A Self-Validating System

To ensure scientific integrity, an MTT assay must be designed as a self-validating system . This means the plate layout itself must contain internal controls that rule out confounding variables (e.g., media interference, vehicle toxicity, or assay failure).

Mandatory Control Wells:

-

Blank Control (Media + MTT + Solubilization Buffer): Corrects for background absorbance caused by phenol red in the media or non-specific protein binding.

-

Negative Control (Untreated Cells + Media): Establishes the 100% viability baseline.

-

Vehicle Control (Cells + Media + Solvent): Piperidine derivatives are often hydrophobic and require Dimethyl Sulfoxide (DMSO) for solubilization. The vehicle control ensures that the final concentration of DMSO (must be ≤0.5% ) does not independently induce cytotoxicity[5].

-

Positive Control (Cells + Known Cytotoxic Agent): Validates that the cell line is responsive and the assay reagents are functioning correctly.

Step-by-Step MTT Protocol for Piperidine Derivatives

The following protocol integrates standard practices with specific optimizations for small-molecule drug screening[4][6].

Phase 1: Reagent Preparation

-

MTT Solution: Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS, pH 7.4) to a concentration of 5 mg/mL. Filter-sterilize through a 0.2 µm filter. Causality: Using PBS instead of water maintains osmotic balance, while filtration ensures no bacterial contamination is introduced during the assay[6]. Store protected from light at 4°C.

-

Solubilization Buffer: 100% DMSO is recommended for piperidine derivatives. Causality: Formazan crystals are impermeable and insoluble in aqueous culture media. DMSO effectively lyses the cell membrane and completely dissolves the crystals, creating a homogeneous solution required for accurate optical density (OD) readings[7].

Phase 2: Cell Seeding & Treatment

-

Seeding: Harvest target cancer cells (e.g., A-549, MDA-MB-231) during the logarithmic growth phase. Seed 5 × 10³ to 1 × 10⁴ cells per well in a 96-well flat-bottom microplate (final volume 100 µL/well)[4][6].

-

Attachment: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell adherence and recovery from trypsinization stress.

-

Treatment: Carefully aspirate the media. Add 100 µL of fresh media containing serial dilutions of the synthesized piperidine derivatives (e.g., 1 µM to 100 µM). Include all mandatory controls.

-

Exposure: Incubate for the desired exposure period (typically 24, 48, or 72 hours)[4].

Phase 3: MTT Addition & Data Acquisition

-

Labeling: Add 10 µL to 20 µL of the 5 mg/mL MTT solution directly to each well (achieving a final concentration of ~0.45 - 0.5 mg/mL)[6].

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C. Causality: The exact time depends on the metabolic rate of the specific cell line. Researchers must visually confirm the presence of intracellular punctate purple precipitates (formazan) under a microscope before proceeding.

-

Media Removal: Carefully invert the plate or use a multichannel pipette to remove the media. Critical Step: Do not disturb the adherent cells or aspirate the insoluble formazan crystals at the bottom of the well.

-

Solubilization: Add 100 µL to 150 µL of DMSO to each well[4]. Wrap the plate in foil (to protect from light) and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

-

Quantification: Measure the absorbance using a microplate spectrophotometer at an OD of 570 nm. Read a reference wavelength at 630 nm. Causality: Subtracting the 630 nm reading from the 570 nm reading corrects for non-specific background noise caused by cell debris, fingerprints, or plate imperfections.

Step-by-step workflow for the MTT cell viability assay.

Quantitative Data Synthesis

The efficacy of piperidine derivatives is typically expressed as the Half-Maximal Inhibitory Concentration ( IC50 ), calculated from the dose-response curve generated by the MTT assay. Below is a synthesized comparison of recent piperidine derivatives and their cytotoxic profiles across various cancer cell lines.

| Compound Class / Derivative | Target Cell Line | Cancer Type | Activity ( IC50 / Viability) | Reference Source |

| Piperidine-dihydropyridine hybrids | A-549 | Lung Cancer | 15.94 - 48.04 µM | BenchChem[1] |

| Piperidine derivative (RAJI) | MDA-MB-231 | Triple Negative Breast Cancer | 20 µg/mL | BenchChem[1] |

| Compound 17a | PC3 | Prostate Cancer | Concentration-dependent inhibition | PMC[2] |

| 2(3H)-Benzoxazolone piperidines | MDA-MB-231 | Breast Cancer | 50 µM (72h incubation) | J. Med. Chem. Sci.[5] |

Troubleshooting and Analytical Caveats

Even with a self-validating setup, the MTT assay is susceptible to specific chemical interferences. When testing novel piperidine derivatives, consider the following caveats:

-

Chemical Reduction of MTT by the Drug: Some highly reactive antioxidant compounds can reduce MTT to formazan extracellularly, independent of cellular metabolism[7]. Solution: Run a "drug-only" control well (Media + Drug + MTT, no cells). If this well turns purple, the piperidine derivative is directly reducing the MTT, and an alternative assay (e.g., Resazurin or ATP-based luminescence) must be used.

-

Serum Interference: High concentrations of serum proteins in the culture media can bind to the drug or interfere with the solubilization of formazan. Solution: If possible, perform the MTT incubation step in serum-free media.

-

Edge Effects: Evaporation in the outer wells of a 96-well plate can artificially concentrate the drug or alter the pH, skewing viability data. Solution: Fill the perimeter wells (rows A and H, columns 1 and 12) with sterile PBS and only use the inner 60 wells for the assay.

References

- Merck Millipore.

- Abcam.MTT assay protocol.

- NIH Bookshelf.Cell Viability Assays - Assay Guidance Manual.

- BenchChem.

- PMC (NIH).Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.

- Journal of Medicinal and Chemical Sciences.Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jmchemsci.com [jmchemsci.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis and Preclinical Evaluation of Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents

Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Drug Development Professionals Focus: Targeted inhibition of Cathepsin K (Cat K) via fragment-based drug design.

Introduction & Mechanistic Rationale

Osteoporosis is a systemic skeletal disorder characterized by the deterioration of bone microarchitecture and low bone mineral density (BMD), leading to an elevated risk of fractures. The homeostatic imbalance in osteoporosis is primarily driven by excessive osteoclast-mediated bone resorption relative to osteoblast-mediated bone formation.

A critical molecular target in this resorptive process is Cathepsin K (Cat K) , a highly expressed cysteine protease in osteoclasts responsible for the degradation of type I collagen, the primary protein component of the bone matrix[1]. While early-generation Cat K inhibitors (e.g., odanacatib) demonstrated high efficacy, they were often hindered by off-target effects or cardiovascular toxicity[2]. Consequently, there is a critical need for novel, highly selective Cat K inhibitors.

Recent fragment-based drug discovery (FBDD) efforts have identified piperidine-3-carboxamide derivatives as potent, selective Cat K inhibitors. By utilizing a fragment growth strategy on a piperidine core (specifically targeting the P1, P2, and P3 active pockets of Cat K), researchers have synthesized derivatives like Compound H-9 , which exhibits sub-micromolar inhibitory activity and robust in vivo efficacy[1][3].

Caption: Cathepsin K signaling pathway and its targeted inhibition by piperidine-3-carboxamides.

Chemical Synthesis Strategy: The Fragment Growth Approach

The rational design of piperidine-3-carboxamide derivatives relies on optimizing interactions within the Cat K active site. The base fragment (e.g., F-12) provides initial binding, but to achieve high-affinity inhibition, the molecule must extend into the P3 pocket of the enzyme. The introduction of a benzylamine group via amide coupling fulfills this requirement, establishing critical hydrophobic interactions and hydrogen bonds with key active-site residues[1][3].

Protocol 1: Synthesis of Compound H-9 (Amide Coupling)

Objective: To synthesize the target piperidine-3-carboxamide derivative via an EDCI/DMAP-mediated amide coupling reaction.

Causality & Quality Control:

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used as the coupling agent because its urea byproduct is water-soluble, simplifying downstream purification.

-

DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, accelerating the reaction and suppressing side reactions (like racemization).

-

Self-Validation: The reaction's progress must be self-validated using Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting carboxylic acid.

Materials:

-

Piperidine-3-carboxylic acid derivative (1.0 eq)

-

Substituted benzylamine (1.2 eq)

-

EDCI hydrochloride (1.5 eq)

-

DMAP (0.2 eq)

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve the piperidine-3-carboxylic acid derivative (1.0 mmol) in 10 mL of anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.

-

Activation: Add EDCI (1.5 mmol) and DMAP (0.2 mmol) to the solution. Stir the mixture at room temperature for 30 minutes to form the active ester intermediate.

-

Coupling: Slowly add the substituted benzylamine (1.2 mmol) dropwise to the activated mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the acid spot indicates completion.

-

Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NH4Cl . Extract the aqueous layer with DCM (3 × 15 mL).

-

Washing: Wash the combined organic layers sequentially with 1M HCl (10 mL), saturated NaHCO3 (10 mL), and brine (10 mL) to remove unreacted amines and DMAP.

-

Drying & Concentration: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel column chromatography to yield the pure piperidine-3-carboxamide derivative (Compound H-9).

-

Validation: Confirm structural integrity and >95% purity using 1H -NMR, 13C -NMR, and High-Resolution Mass Spectrometry (HRMS) prior to biological testing.

Preclinical Evaluation Workflow

To establish the efficacy of the synthesized compounds, a rigorous, tiered evaluation workflow is required, progressing from enzymatic assays to cellular models, and finally to in vivo validation[4].

Caption: Preclinical development workflow for piperidine-3-carboxamide anti-osteoporosis agents.

Protocol 2: In Vitro Osteoclastogenesis and Bone Resorption Assay

Objective: To quantify the anti-resorptive capacity of H-9 using RANKL-induced RAW264.7 cells cultured on bone/dentin slices[1][4].

Causality & Quality Control:

-

RANKL Addition: Essential for differentiating RAW264.7 macrophages into mature, multinucleated osteoclasts.

-

CTX-I Measurement: C-terminal telopeptide of type I collagen (CTX-I) is a highly specific biomarker for Cat K-mediated bone degradation. Measuring CTX-I in the supernatant provides a direct, quantifiable readout of enzymatic inhibition[1].

-

Positive Control: Use MIV-711 (a known clinical-phase Cat K inhibitor) to benchmark the assay's sensitivity and the compound's relative potency[1].

Step-by-Step Procedure:

-

Cell Seeding: Seed RAW264.7 cells ( 1×104 cells/well) in a 96-well plate containing sterile bovine bone slices.

-

Differentiation: Culture cells in α -MEM supplemented with 10% FBS and 50 ng/mL RANKL for 4 days to induce osteoclast formation.

-

Compound Treatment: Replace the medium with fresh medium containing RANKL and varying concentrations of Compound H-9 (e.g., 0.01, 0.1, 1.0 µM) or MIV-711 (positive control). Incubate for an additional 48 hours.

-

CTX-I Quantification: Collect the conditioned medium. Quantify CTX-I release using a commercial ELISA kit according to the manufacturer's protocol.

-

Pit Formation Analysis: Remove cells from the bone slices via sonication in NH4OH . Stain the slices with 1% toluidine blue.

-

Imaging: Capture images using a light microscope and quantify the total area of resorption pits using ImageJ software. A reduction in pit area validates the functional inhibition of bone resorption[1].

Protocol 3: In Vivo Evaluation in OVX Mice

Objective: To assess the systemic anti-osteoporotic effects of the compound in an ovariectomized (OVX) mouse model, the gold standard for postmenopausal osteoporosis[1][3].

Step-by-Step Procedure:

-

Model Generation: Perform bilateral ovariectomy on 8-week-old female C57BL/6 mice under anesthesia. Maintain a sham-operated control group.

-

Acclimation: Allow 4 weeks post-surgery for the development of significant bone loss.

-

Dosing: Administer Compound H-9 orally (e.g., 10–30 mg/kg/day) for 6 weeks.

-

Endpoint Analysis: Euthanize the mice and excise the femurs.

-

Micro-CT Scanning: Analyze the distal femurs using micro-computed tomography ( μ CT) to quantify Bone Mineral Density (BMD), Bone Volume/Tissue Volume (BV/TV), and Trabecular Number (Tb.N).

Quantitative Data Summary

The structural optimization of the piperidine-3-carboxamide scaffold yields significant improvements in both biochemical and physiological parameters. Table 1 summarizes the benchmark data for the lead derivative, Compound H-9, compared against standard controls[1][3][4].

Table 1: Preclinical Efficacy Profile of Compound H-9

| Parameter | Value / Result | Biological Significance |

| Cathepsin K IC50 | 0.08 µM | Demonstrates highly potent, sub-micromolar enzymatic inhibition[1]. |

| Binding Mechanism | P3 Pocket integration | Enhanced hydrophobic interactions prevent off-target protease binding[1]. |

| CTX-I Release | >60% reduction at 1 µM | Confirms robust suppression of type I collagen degradation in vitro[1]. |

| Resorption Pit Area | Comparable to MIV-711 | Validates functional cessation of osteoclast-mediated bone erosion[1]. |

| Cat K Expression | Downregulated | Western blot confirms reduction of target protein in RAW264.7 cells[1]. |

| In Vivo BMD (OVX Mice) | Significant Increase vs. Vehicle | Proves systemic efficacy in reversing estrogen-deficiency bone loss[1]. |

Conclusion

The synthesis of piperidine-3-carboxamide derivatives represents a highly effective strategy for developing novel anti-osteoporosis therapeutics. By utilizing a fragment growth approach to target the P3 active pocket of Cathepsin K, compounds such as H-9 achieve exceptional potency and selectivity. The self-validating protocols outlined in this guide—from rigorous amide coupling chemistry to comprehensive in vitro and in vivo phenotypic assays—provide a robust framework for drug development professionals aiming to advance next-generation bone resorption inhibitors into clinical pipelines.

References

-

Wang, Y., Guan, T., Xiong, H., Hu, W., Zhu, X., Ma, Y., & Zhang, Z. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. Available at:[Link]

-

Dai, R., et al. (2020). Cathepsin K Inhibitors as Potential Drugs for the Treatment of Osteoarthritis. International Journal of Molecular Sciences. Available at:[Link]

Sources

Executive Summary & Mechanistic Rationale

The ongoing evolution of human coronaviruses (hCoVs) necessitates the development of broad-spectrum, host-sparing antiviral therapeutics. Piperidine-4-carboxamides have emerged as a highly potent class of non-covalent inhibitors specifically targeting the Papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2, SARS-CoV, and endemic strains such as NL63 and OC43[1].

Unlike the main protease (Mpro), PLpro is a multi-functional enzyme within the nsp3 domain. It is responsible for processing the viral polyprotein (cleaving nsp1, nsp2, and nsp3) and acts as a deubiquitinase (DUB) and deISGylase[2]. By stripping ubiquitin (Ub) and interferon-stimulated gene 15 (ISG15) from host proteins, PLpro actively suppresses the host's innate immune response[3].

Causality Insight: The therapeutic rationale for selecting piperidine-4-carboxamides (e.g., compounds 5c, 3k, 15g, and NCGC2955) is their ability to exploit the unique S3/S4 binding pockets of PLpro[4]. The piperidine ring and its substituents induce a conformational closure of the highly mobile BL2 (blocking loop 2) in the palm subdomain of the enzyme. This structural lock not only halts viral replication but simultaneously restores Type I interferon (IFN) and NF-κB signaling pathways[5].

Target Biology & Signaling Pathway

To effectively design assays around this compound class, one must understand the dual-pathway intervention achieved by PLpro inhibition.

Fig 1. SARS-CoV-2 PLpro signaling pathway and restoration of host immunity via piperidine-4-carboxamides.

Quantitative Data & Compound Profiling

Extensive Structure-Activity Relationship (SAR) studies have optimized the piperidine-4-carboxamide scaffold to enhance both target affinity and metabolic stability. The table below summarizes the biochemical and cellular efficacy of benchmark compounds in this class[1][2][4].

| Compound | Target Virus | PLpro IC50 (µM) | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Key Structural Feature |

| 5c (racemic) | SARS-CoV | 0.62 | 11.0 (Vero E6) | >200 | Naphthyl-ethyl substituent |

| 3k | SARS-CoV-2 | 0.28 | 2.5 (Vero E6) | >100 | Benzyl carboxamide linker |

| 15g | SARS-CoV | 0.67 | 9.1 (Vero E6) | >100 | 1,3-benzodioxole ring |

| NCGC2955 | SARS-CoV-2 (Delta) | N/A | 0.20 (Calu-3) | >300 | Broad-spectrum optimization |

Experimental Protocols: A Self-Validating System

To ensure rigorous validation of novel piperidine-4-carboxamide derivatives, researchers must employ a triangulated workflow. This system validates direct enzymatic inhibition, proves cellular antiviral efficacy, and confirms the on-target mechanism (DUB activity) to rule out off-target cytotoxicity.

Fig 2. Triangulated validation workflow for PLpro inhibitors from biochemical screening to cellular mechanism.

Protocol 1: In Vitro PLpro Enzymatic Inhibition Assay (FRET-based)

Causality Insight: PLpro cleaves the C-terminus of ubiquitin. Using Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) as a fluorogenic substrate allows real-time kinetic monitoring. Continuous readouts prevent false positives caused by compound aggregation or auto-fluorescence[3].

Materials:

-

Recombinant SARS-CoV-2 PLpro enzyme.

-

Substrate: Ub-AMC or RLRGG-AMC.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 5 mM DTT.

Step-by-Step Methodology:

-

Compound Preparation: Serially dilute piperidine-4-carboxamide compounds in 100% DMSO to create a 10-point dose-response curve (3-fold dilutions).

-

Enzyme Pre-incubation: Add 0.5 nM PLpro to a 384-well black microplate. Add 1 µL of compound dilutions (ensuring final DMSO concentration is ≤ 1%). Incubate at 25°C for 30 minutes.

-

Why? Pre-incubation is critical for non-covalent inhibitors like piperidine-4-carboxamides to induce the BL2 loop closure and reach thermodynamic binding equilibrium[2].

-

-

Reaction Initiation: Add 1 µM Ub-AMC substrate to all wells to initiate the cleavage reaction.

-

Kinetic Readout: Immediately measure fluorescence (Excitation: 345 nm, Emission: 445 nm) every 30 seconds for 30 minutes using a microplate reader.

-

Data Analysis: Calculate initial velocities (V0) from the linear portion of the kinetic curve. Plot % inhibition vs. log[inhibitor] to determine the IC50 using a 4-parameter logistic regression.

Protocol 2: Cell-Based Antiviral Efficacy & Cytotoxicity

Causality Insight: Biochemical potency does not guarantee cellular penetration. Testing in Calu-3 (human lung epithelial) cells is critical because they express TMPRSS2, representing a more physiologically relevant viral entry pathway than standard Vero E6 cells[1].

Materials:

-

Calu-3 and Vero E6 cell lines.

-

SARS-CoV-2 virus (e.g., Delta variant).

-

CellTiter-Glo® (Promega) for viability assessment.

Step-by-Step Methodology:

-

Seeding: Seed Calu-3 cells at 2×10⁴ cells/well in 96-well plates. Incubate for 24 hours at 37°C.

-

Infection & Treatment: Pre-treat cells with piperidine-4-carboxamides (0.01 to 100 µM) for 2 hours. Infect with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.1.

-

Why pre-treat? PLpro acts immediately post-translation. Pre-loading the cells ensures target engagement before viral polyproteins overwhelm the host machinery.

-

-

Incubation: Incubate for 72 hours in a BSL-3 facility.

-

Viral Titer Quantification (EC50): Perform RT-qPCR on the culture supernatant targeting the viral N gene to quantify viral RNA reduction.

-

Cytotoxicity Counter-Screen (CC50): In a parallel uninfected plate treated with identical compound concentrations, add CellTiter-Glo reagent. Measure luminescence to assess cell viability.

-

Validation: Calculate the Selectivity Index (SI = CC50 / EC50). A valid lead candidate must demonstrate an SI > 50[1].

Protocol 3: Cellular DeISGylation Assay (Mechanistic Proof)

Causality Insight: To definitively prove that the antiviral effect is explicitly due to PLpro inhibition (and not off-target toxicity), one must observe the accumulation of ISGylated host proteins, which active PLpro normally cleaves[4].

Step-by-Step Methodology:

-

Interferon Stimulation: Treat HEK293T cells with human IFN-α (1000 U/mL) for 24 hours to upregulate ISG15 and induce widespread host protein ISGylation.

-

Transfection & Treatment: Transfect cells with a plasmid expressing SARS-CoV-2 PLpro. Simultaneously, treat the cells with the piperidine-4-carboxamide inhibitor (e.g., at 5× IC50 concentration).

-

Lysis: After 24 hours, wash cells with cold PBS and lyse in RIPA buffer containing protease inhibitors and N-ethylmaleimide (NEM).

-

Why NEM? NEM irreversibly inhibits endogenous host deubiquitinases, preserving the transient ISGylated state of proteins during the extraction process.

-

-

Western Blotting: Run lysates on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Detection: Probe with anti-ISG15 and anti-PLpro primary antibodies.

-

Interpretation: Active PLpro will clear the high-molecular-weight ISG15 smear. An effective, cell-permeable PLpro inhibitor will restore the ISG15 smear, proving on-target mechanism in a complex cellular environment.

References

-

Guo X, Ghosh AK, Miller H, Knox K, Kundu M, et al. (2022). Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides. Infectious Diseases Diagnosis & Treatment. 1

-

Calleja DJ, et al. (2022). Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors. Frontiers in Chemistry. 4

-

Baez-Santos YM, St. John SE, Mesecar AD. (2014). X-ray Structural and Biological Evaluation of a Series of Potent and Highly Selective Inhibitors of Human Coronavirus Papain-like Proteases. Journal of Medicinal Chemistry. 2

-

Rut W, et al. (2020). SARS-CoV-2 Papain-Like Protease Potential Inhibitors—In Silico Quantitative Assessment. PMC / NIH. 5

-

Zhao Y, et al. (2023). Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease. MDPI. 3

Sources

- 1. Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides [gavinpublishers.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors [frontiersin.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Harnessing the Versatility of the Piperidine Scaffold for the Design of Multi-Target Directed Ligands

Introduction: The Imperative for Multi-Targeted Therapeutics

The traditional "one-target, one-drug" paradigm has been the cornerstone of pharmaceutical research for decades. However, the complex and multifactorial nature of prevalent pathologies such as neurodegenerative diseases and cancer often renders single-target agents insufficient. This has catalyzed a paradigm shift towards the development of Multi-Target Directed Ligands (MTDLs) – single chemical entities engineered to modulate multiple biological targets simultaneously. This approach offers the potential for enhanced therapeutic efficacy, reduced risk of drug resistance, and improved safety profiles.

The piperidine nucleus, a six-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its conformational flexibility, ability to engage in various non-covalent interactions, and presence in numerous natural products and FDA-approved drugs underscore its utility in drug design. This guide provides a comprehensive overview of the application of piperidine derivatives as versatile scaffolds for the rational design and development of MTDLs for complex diseases, with a focus on neurodegenerative disorders and cancer.

I. The Piperidine Scaffold: A Privileged Structure in MTDL Design

The unique structural and chemical properties of the piperidine ring make it an ideal foundation for MTDLs. Its saturated nature allows for the precise three-dimensional positioning of substituents to interact with multiple binding sites on different targets. The nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt, enhancing solubility and facilitating interactions with biological targets.

Key Advantages of the Piperidine Scaffold:

-

Structural Versatility: The piperidine ring can be readily functionalized at various positions, allowing for the introduction of diverse pharmacophoric elements.

-

Conformational Flexibility: The chair and boat conformations of the piperidine ring enable it to adapt to the topology of different binding pockets.

-

Blood-Brain Barrier Permeability: Many piperidine-containing compounds exhibit favorable physicochemical properties for crossing the blood-brain barrier, a critical requirement for CNS-acting drugs.[1]

-

Established Synthetic Methodologies: A rich history of synthetic chemistry provides a robust toolbox for the construction and derivatization of piperidine-based molecules.

II. MTDLs for Neurodegenerative Diseases: A Focus on Alzheimer's Disease

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by a complex pathophysiology involving multiple interconnected pathways, including cholinergic deficiency, amyloid-beta (Aβ) aggregation, and tau hyperphosphorylation. The MTDL approach is particularly well-suited to address this complexity.

Key Targets for Piperidine-Based MTDLs in Alzheimer's Disease:

-

Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy for symptomatic treatment of AD.[2][3] Donepezil, a piperidine-containing drug, is a well-known AChE inhibitor.[1][4]

-

β-Secretase (BACE1): BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the production of Aβ peptides.

-

Amyloid-β Aggregation: Preventing the aggregation of Aβ peptides into toxic oligomers and plaques is a major therapeutic goal.

Illustrative Signaling Pathway: Cholinergic Neurotransmission

Sources

Large-scale synthesis of substituted piperidine-2,6-diones.

Large-Scale Synthesis of Substituted Piperidine-2,6-Diones: Advanced Protocols for PROTAC and IMiD Development

Introduction & Biological Rationale

The piperidine-2,6-dione (glutarimide) moiety is a privileged pharmacophore in modern drug discovery. It serves as the primary binding determinant for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, making it the foundational structural unit for immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide[1]. Furthermore, this scaffold is heavily utilized as the ligase-recruiting anchor in Proteolysis Targeting Chimeras (PROTACs)[2]. As the clinical demand for targeted protein degraders surges, developing scalable, high-yielding synthetic routes for 3-substituted piperidine-2,6-diones has become a critical bottleneck in pharmaceutical manufacturing[3].

Mechanism of PROTAC-mediated target degradation via CRBN recruitment.

Strategic Approaches & Mechanistic Causality

Historically, the synthesis of piperidine-2,6-diones relied on the cyclization of glutaric acid derivatives, a process requiring up to eight synthetic steps, harsh dehydrating conditions, and yielding poor atom economy[4]. A more efficient, modern approach utilizes the direct nucleophilic coupling of 3-bromopiperidine-2,6-dione with primary amines or aniline derivatives[3].

Causality in Solvent and Base Selection: The C-N bond formation at the C3 position proceeds via an SN2 mechanism. The glutarimide ring is highly polar and exceptionally susceptible to base-catalyzed ring-opening (hydrolysis) if trace water is present. Therefore, an aprotic, highly polar solvent is required to stabilize the transition state while keeping the poorly soluble 3-bromopiperidine-2,6-dione in solution[2]. As demonstrated in quantitative optimization studies, Dimethylformamide (DMF) provides superior yields compared to less polar or protic alternatives[2]. Furthermore, a mild base like Triethylamine (Et₃N) must be used instead of strong non-nucleophilic bases (e.g., KOtBu) to prevent the competitive elimination of HBr, which generates an undesired unsaturated piperidine-dione side product[2].

Table 1: Solvent Optimization for 3-Bromopiperidine-2,6-dione Coupling

| Solvent | Polarity Index | Reaction Yield (%) | Mechanistic Observation |

|---|---|---|---|

| Toluene | 2.4 | 25% | Poor solubility of glutarimide intermediate. |

| Dioxane | 4.8 | 32% | Moderate solubility; slow reaction kinetics. |

| THF | 4.0 | 45% | Acceptable conversion but requires extended heating. |

| MeOH | 5.1 | 16% | Protic solvent induces competitive ring-opening. |

| DMF | 6.4 | 58-85% | Optimal TS stabilization and complete dissolution. |

(Data adapted from optimization studies on substituted piperidine-2,6-diones[2])

Experimental Workflows & Self-Validating Protocols

Scalable synthetic workflow for 3-substituted piperidine-2,6-diones.

Protocol A: Batch N-Alkylation of 3-Bromopiperidine-2,6-dione

This protocol outlines the large-scale nucleophilic substitution reaction between an amine and 3-bromopiperidine-2,6-dione[2].

Step-by-Step Methodology:

-

Preparation: Purge a 5 L jacketed reactor with Argon for 15 minutes. Add 3-bromopiperidine-2,6-dione (1.0 equiv, 500 g) and anhydrous DMF (2.5 L). Stir at 300 rpm until complete dissolution is achieved.

-

Reagent Addition: Slowly add the target amine (1.1 equiv) dropwise over 30 minutes to prevent localized thermal spikes.

-

Base Addition: Add Triethylamine (Et₃N) (2.0 equiv) in a single continuous stream.

-

Heating: Ramp the reactor temperature to 80 °C. Maintain vigorous stirring for 6-8 hours[2].

-

Self-Validation Checkpoint 1 (Reaction Progress): Extract a 0.5 mL aliquot and analyze via TLC (1:1 Hexane/Ethyl Acetate) and LC-MS. The system is validated if the 3-bromo starting material peak (m/z ~192) is entirely replaced by the product mass. If unreacted starting material persists past 8 hours, it indicates moisture ingress causing base quenching; the batch must be dried using molecular sieves before adding supplementary Et₃N.

-

Workup: Cool the mixture to 20 °C. Dilute with degassed water (7.5 L) to precipitate the product. Extract with Ethyl Acetate (3 x 3 L).

-

Self-Validation Checkpoint 2 (Phase Separation): The organic layer must be washed with brine (2 L) to remove residual DMF. If the organic phase remains cloudy, residual DMF or water is present; repeat the brine wash until the organic layer is optically clear.

-

Purification: Dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify via recrystallization or silica gel chromatography[2].

Protocol B: Continuous-Flow Hydrogenation for IMiD Scale-Up

Scaling up IMiDs (e.g., pomalidomide) introduces severe challenges during the catalytic hydrogenation of nitro-intermediates. Batch reduction of nitro groups poses thermal runaway risks. A continuous flow synthesis approach mitigates this by offering superior heat dissipation and precise residence time control, achieving overall yields of 38–47% across telescoped steps[1].

Step-by-Step Methodology:

-

System Priming: Equip a continuous flow reactor with a packed-bed 10% Pd/C catalyst cartridge. Prime the system with anhydrous THF at a flow rate of 1.0 mL/min.

-

Substrate Injection: Prepare a 0.5 M solution of the nitro-piperidine-2,6-dione precursor in THF. Introduce the substrate into the fluidic stream.

-

Hydrogenation: Introduce H₂ gas via a mass flow controller at 5 bar pressure. Set the reactor block temperature to 40 °C.

-

Self-Validation Checkpoint (Inline Monitoring): Monitor the reactor effluent using an inline UV-Vis spectrometer. The reaction is self-validating when the deep yellow color of the nitro-precursor transitions to a colorless fluid, corresponding to the complete disappearance of the nitro-aromatic absorbance band at ~330 nm. If the effluent remains yellow, the catalyst bed is poisoned or H₂ pressure is insufficient; immediately pause the flow and replace the Pd/C cartridge.

-

Collection: Collect the effluent in a vessel back-pressured with nitrogen. Concentrate in vacuo to yield the pure amino-piperidine-2,6-dione product[1].

References

- Source: Google Patents (US20070155967A1)

- 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)

- Technical Support Center: Optimizing Coupling Reactions of 3-Bromopiperidine-2,6-dione Source: Benchchem URL

- Source: ResearchGate (Journal of Flow Chemistry)

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Buy 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione [smolecule.com]

- 4. US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position - Google Patents [patents.google.com]

Troubleshooting low yields in piperidine-2,6-dione synthesis.

Answering the user's request.## Technical Support Center: Troubleshooting Low Yields in Piperidine-2,6-dione Synthesis

Welcome to the technical support center for piperidine-2,6-dione (or glutarimide) synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields for this critical structural motif. The piperidine-2,6-dione scaffold is a cornerstone in modern medicinal chemistry, most notably as the core of Cereblon (CRBN) E3 ligase modulators used in targeted protein degradation.[1] However, its synthesis can be deceptively challenging, often plagued by issues such as ring instability, incomplete reactions, and difficult purifications.

This document moves beyond simple protocols to provide in-depth, cause-and-effect troubleshooting advice, structured in a practical question-and-answer format. Our goal is to empower you to diagnose issues in your own experiments and implement robust, scientifically-grounded solutions.

Section 1: Foundational Troubleshooting - First Principles

Before delving into route-specific issues, it's crucial to address foundational variables that can impact any chemical synthesis. Low yields often originate from overlooked basics rather than complex mechanistic failures.

FAQ 1: My reaction has stalled or resulted in a low yield of the desired product. Where should I begin my investigation?

This is the most common issue. A systematic approach is key. Before re-running the reaction, perform a thorough diagnosis of the failed experiment.

-

Causality: A chemical reaction is a precisely controlled system. Any deviation in the quality of inputs (reagents, solvents) or the environment (temperature, atmosphere) can lead to suboptimal outcomes. Impurities can poison catalysts, consume reagents, or initiate side reactions.

-

Troubleshooting Protocol:

-

Re-evaluate Starting Materials: Never assume the purity of your reagents. Verify the purity of your starting glutaric acid derivative, amine, and any coupling agents or bases via NMR or LC-MS. Commercial reagents can degrade upon storage.

-

Solvent Purity: Ensure solvents are anhydrous, especially for reactions involving strong bases (e.g., KOtBu, NaH) or water-sensitive intermediates. Use freshly distilled or commercially available anhydrous solvents.

-

Atmospheric Control: Many cyclization reactions, particularly those employing strong bases, are sensitive to air and moisture. Ensure your reaction is performed under a dry, inert atmosphere (Nitrogen or Argon).

-

Temperature Fidelity: Calibrate your heating and cooling systems. A discrepancy of even 5-10°C can dramatically alter reaction kinetics and side-product formation.

-

FAQ 2: My crude reaction mixture shows multiple spots on a Thin Layer Chromatography (TLC) plate. What are they likely to be?

Multiple spots indicate an incomplete reaction or the formation of side products. Identifying these species is critical for diagnosis.

-

Causality: The spots on a TLC represent different chemical entities. By co-spotting with known standards (your starting materials), you can quickly identify unreacted components. Other spots may be stable intermediates (like the amide-acid precursor) or common byproducts.

-

Troubleshooting Protocol:

-

Co-spotting: Run a new TLC plate, spotting your crude mixture in one lane, your starting amine in another, and your starting glutaric acid derivative in a third. This will confirm the presence of unreacted starting materials.

-

Staining: Use different visualization techniques. UV light will show UV-active compounds. Stains like potassium permanganate or ninhydrin can reveal compounds without a chromophore, such as unreacted amines.

-

Preparative TLC/LC-MS Analysis: If possible, scrape the major spots, extract the compounds, and analyze them by mass spectrometry. This provides definitive mass data to help identify intermediates and byproducts. For instance, in a reaction between glutaric anhydride and an amine, a mass corresponding to the ring-opened amide-acid is a common finding if cyclization is incomplete.

-

Section 2: Troubleshooting by Common Synthetic Routes

The optimal troubleshooting strategy is highly dependent on the synthetic route employed. Below, we address common issues associated with the primary methods for constructing the piperidine-2,6-dione ring.

Route A: Condensation of Glutaric Acid/Anhydride with an Amine

This is a classical and widely used two-step, one-pot method involving the initial formation of a glutaramic acid (amide-acid) intermediate, followed by thermal or chemically-induced cyclization.[2][3]

FAQ 3: The reaction between my amine and glutaric anhydride is slow or incomplete, leading to low conversion.

-

Causality: The initial nucleophilic attack of the amine on the anhydride is generally efficient. However, if the amine is weakly nucleophilic (e.g., an aniline with electron-withdrawing groups), the reaction may require more forcing conditions. The primary issue is often the subsequent cyclization, not the initial ring-opening.

-

Troubleshooting Steps:

-

Solvent Choice: Toluene or xylene are excellent choices as they allow for heating to temperatures sufficient for cyclization and enable the removal of water via a Dean-Stark apparatus.[3]

-

Temperature Profile: A common protocol involves mixing the reagents at room temperature and then refluxing for several hours to drive the dehydration and cyclization.[3] Ensure your reflux temperature is adequate.

-

For Weakly Nucleophilic Amines: Consider adding a catalytic amount of a non-nucleophilic base or using a coupling agent to facilitate the final cyclization step.

-

FAQ 4: I've isolated the amide-acid intermediate, but the final ring-closing step to the glutarimide is failing.

-

Causality: The cyclization is a dehydration reaction. The equilibrium can favor the starting materials if water is not effectively removed or if the activation energy for the intramolecular nucleophilic attack is too high.

-

Troubleshooting Steps:

-

Thermal Cyclization: Heating the isolated glutaramic acid, sometimes under vacuum, can drive off water and promote cyclization. Temperatures of 150-220°C are often required.[4]

-

Chemical Dehydration: A more controlled method is to use a coupling agent. Reagents like 1,1'-Carbonyldiimidazole (CDI) can activate the carboxylic acid, facilitating intramolecular attack by the amide nitrogen at lower temperatures (e.g., refluxing in chloroform or THF).[3]

-

Acid Catalysis: A small amount of a strong acid can catalyze the cyclization, but care must be taken to avoid side reactions, especially with sensitive substrates.

-

Route B: Cyclization of Glutamine or Glutamic Acid Derivatives

This route is essential for producing enantiomerically pure piperidine-2,6-diones, particularly the (S)-enantiomer relevant to many bioactive molecules.[5][6]

FAQ 5: My cyclization of N-protected L-Glutamine is giving very low yields. What is going wrong?

-

Causality: The direct cyclization of the glutamine side-chain amide onto the activated backbone carboxylate requires precise conditions. The choice of activating agent and the management of side reactions are paramount.

-

Troubleshooting Steps:

-

Activating Agent: N,N'-Carbonyldiimidazole (CDI) is a highly effective agent for this transformation.[5] It forms a reactive acylimidazole intermediate that readily undergoes intramolecular cyclization. Ensure the CDI is of high quality and handled under anhydrous conditions.

-

Solvent and Temperature: Anhydrous THF is a common solvent for this reaction. The reaction often requires heating (e.g., 60-70°C) to proceed at a reasonable rate.[5]

-

Base: A catalytic amount of a non-nucleophilic base like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[5]

-

FAQ 6: I'm observing significant racemization at the C3 position. How can I preserve the stereochemical integrity?

-

Causality: The alpha-proton on the glutarimide ring is acidic and susceptible to deprotonation by base, leading to racemization. This is a critical issue in the synthesis of chiral drugs.[7]

-

Troubleshooting Steps:

-

Avoid Strong Bases: Whenever possible, use mild or sterically hindered bases. If a strong base is required, use it at low temperatures (e.g., 0°C or below) and for the shortest possible time.[8]

-

Temperature Control: Perform reactions at the lowest effective temperature. Elevated temperatures can significantly increase the rate of epimerization.[8]

-

Strategic Synthesis: Sometimes it's better to perform modifications on the molecule before creating the glutarimide ring to avoid exposing the sensitive stereocenter to harsh conditions.

-

Route C: Michael Addition / Intramolecular Cyclization Cascade

This modern approach involves the base-promoted reaction of a substituted acetate with an acrylamide, forming the ring in a single, highly efficient step.[1]

FAQ 7: The initial Michael addition between my ester and acrylamide is not occurring.

-

Causality: This reaction requires the formation of an enolate from the ester. The choice and stoichiometry of the base are absolutely critical for this step.

-

Troubleshooting Steps:

-

Base Selection: Potassium tert-butoxide (KOtBu) is the base of choice for this transformation, often used in stoichiometric amounts (e.g., 2 equivalents).[1] Other bases like NaOtBu may work but can be less effective. LiOtBu often gives poor yields.[1]

-

Solvent: Anhydrous DMF has been identified as the optimal solvent, providing significantly better yields than THF, Toluene, or MeCN.[1]

-

Temperature: The initial enolate formation and Michael addition are often best performed at low temperatures (-20°C to 0°C) to minimize side reactions, before allowing the mixture to warm to room temperature for the cyclization step.[1]

-

Section 3: Common Side Reactions and Purification Challenges

FAQ 8: My final product seems to be degrading during workup or purification. I suspect the glutarimide ring is opening.

-

Causality: The glutarimide ring is a cyclic imide and is susceptible to hydrolysis, particularly under aqueous basic conditions (e.g., during an extraction with sodium bicarbonate).[7]

-

Troubleshooting Protocol:

-

Neutral or Acidic Workup: Avoid basic aqueous solutions during workup. If an extraction is necessary, use water or a saturated ammonium chloride solution.

-

Purification Method: Column chromatography on silica gel is generally effective. Use non-protic solvent systems where possible (e.g., Hexanes/Ethyl Acetate). If alcohols are used, minimize the time the product spends on the column.

-

Storage: Store the purified product in a dry, cool environment.

-

FAQ 9: How can I effectively purify my final piperidine-2,6-dione product?

-

Causality: The polarity of piperidine-2,6-diones can vary widely based on their substitution, requiring tailored purification strategies.

-

Recommended Protocols:

-

Recrystallization: This is the most effective method for obtaining highly pure, crystalline material if a suitable solvent system can be found. Ethanol or mixtures of ethanol and water are often successful.[2]

-